

Application Notes: Western Blot Analysis of GSK3 α Phosphorylation Following BRD0705 Treatment

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Compound of Interest

Compound Name: (Rac)-BRD0705

Cat. No.: B15620513

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Principle and Background

Glycogen Synthase Kinase 3 α (GSK3 α) is a serine/threonine kinase implicated in various cellular processes, including cell differentiation, proliferation, and apoptosis. Its dysregulation is associated with several diseases, including acute myeloid leukemia (AML) and neurodegenerative disorders.[1][2] BRD0705 is a potent and orally active inhibitor that shows high selectivity for GSK3 α over its paralog, GSK3 β . [2][3][4] This selectivity is significant because dual inhibition of both GSK3 α and GSK3 β can lead to off-target effects related to the Wnt/ β -catenin pathway.[2]

The activity of GSK3 α is regulated by phosphorylation. Phosphorylation at Tyrosine 279 (Tyr279) is required for its full kinase activity (activating phosphorylation).[3][4] Conversely, phosphorylation at Serine 21 (Ser21) by upstream kinases, such as Akt, is inhibitory.[5][6]

BRD0705 is an ATP-competitive inhibitor that has been shown to impair the activating Tyr279 phosphorylation of GSK3 α in a time- and concentration-dependent manner.[3][4] Therefore, a common method to verify the efficacy of BRD0705 in a cellular context is to perform a Western blot to measure the levels of phosphorylated GSK3 α at Tyr279 (p-GSK3 α Tyr279). A decrease in this signal upon treatment indicates successful target engagement and inhibition. This application note provides a detailed protocol for this purpose.

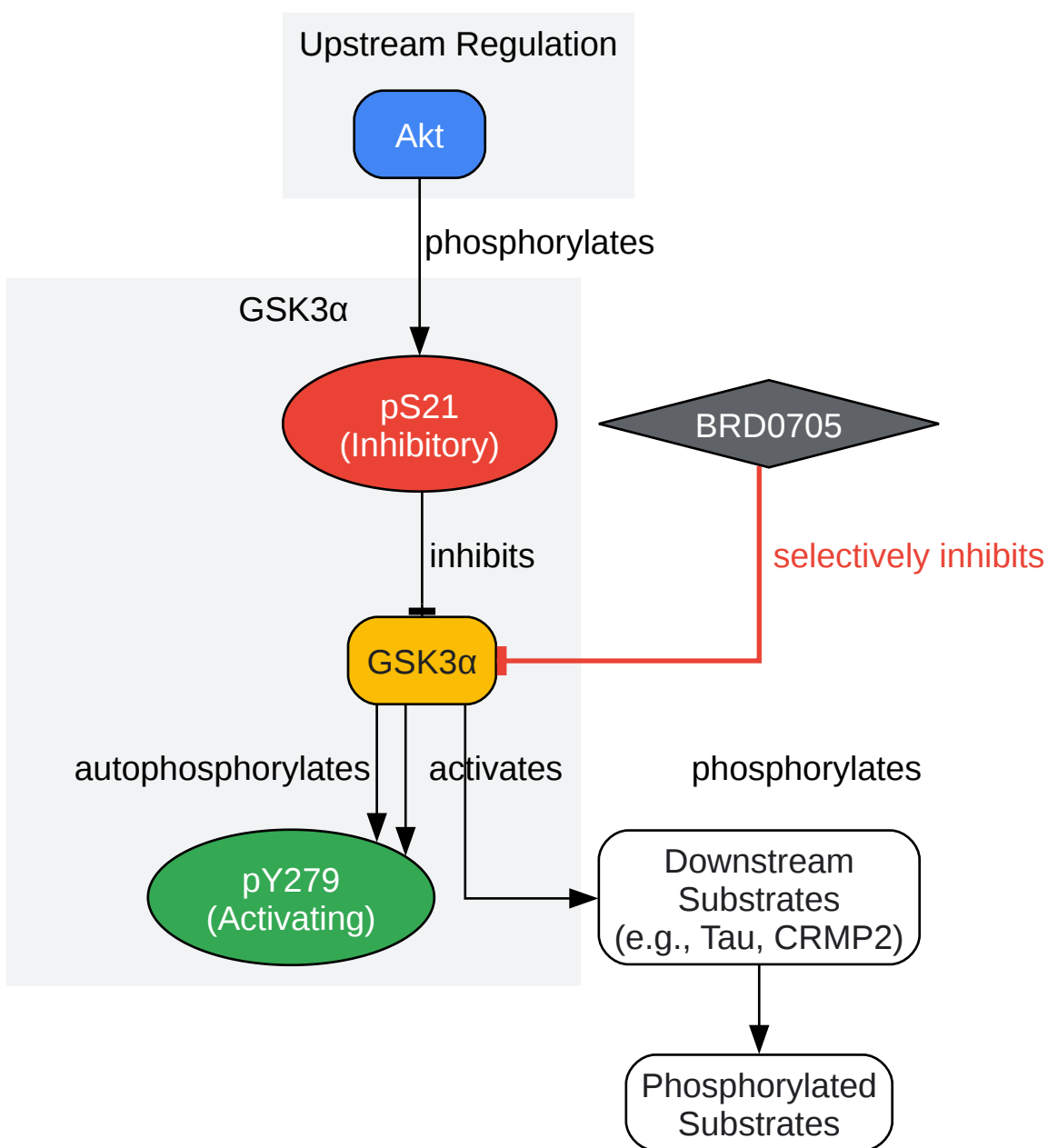
Data Presentation: BRD0705 Inhibitor Profile

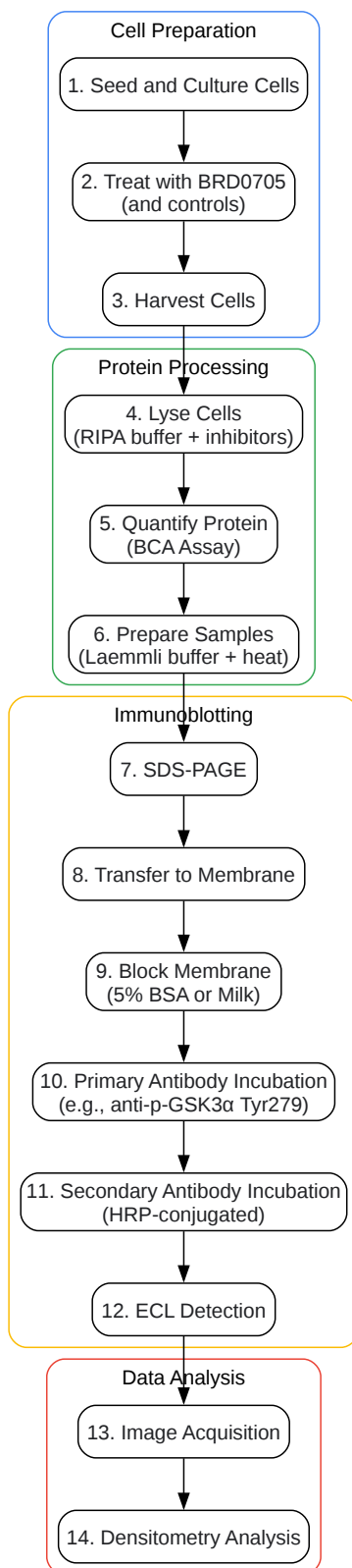
The following table summarizes the quantitative data for BRD0705 based on published findings.

Parameter	Value	Species/System	Reference
GSK3 α IC50	66 nM	In vitro kinase assay	[3][4]
GSK3 β IC50	515 nM	In vitro kinase assay	[3][4]
Selectivity	~8-fold for GSK3 α	In vitro kinase assay	[3][4]
Cellular IC50 (p-Tau Thr231)	3.75 μ M	HEK293T cells	[7][8][9]
Effective Concentration	10 - 40 μ M	U937 cells	[3][4]
Treatment Duration	2 - 24 hours	U937 cells	[3][4]

Signaling Pathway and Experimental Workflow

BRD0705-Mediated Inhibition of GSK3 α Signaling





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